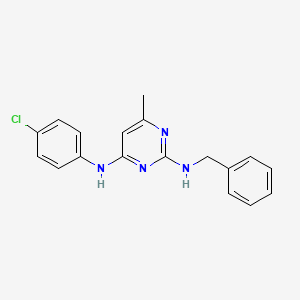![molecular formula C19H22N2O3 B5516582 2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis AnalysisThe synthesis of related compounds often involves the aromatic nucleophilic substitution reaction. For example, 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene are synthesized through aromatic nucleophilic substitution reactions of 4-tert-butylcatechol with halogenated benzene derivatives in the presence of potassium carbonate in N,N-dimethylformamide (Hsiao, Yang, & Chen, 2000). Such methodologies could potentially be applied or adapted for the synthesis of "2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide."
Molecular Structure Analysis
Molecular structure analysis of similar compounds indicates the influence of substituents on bond distances and electron density distribution. For instance, in 2-amino-N-(2-hydroxyphenyl)benzamide, electron-withdrawing groups elongate adjacent C–C bond distances, while hydrogen bonding and π interactions contribute to the stabilization and conformation of the molecule (Haller, Thaenghin, Un-chai, & Haller, 2017).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives often involves interactions with organometallic reagents and subsequent transformations. For example, tert-Butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent are precursors in the synthesis of protected 1,2-amino alcohols, showing the versatility of such compounds in organic synthesis (Tang, Volkman, & Ellman, 2001).
Physical Properties Analysis
Polyamides derived from related compounds exhibit noncrystalline nature, solubility in polar solvents, and form transparent, flexible films. These materials show high thermal stability with glass transition temperatures often exceeding 200°C and decompose at temperatures above 480°C (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, solubility, and thermal stability, are significantly influenced by their molecular structure. The introduction of substituents like tert-butyl groups affects solubility and thermal properties, enabling the synthesis of materials with specific characteristics tailored for various applications (Hsiao, Yang, & Chen, 1998; Liaw & Liaw, 1998).
Scientific Research Applications
Chemical Synthesis and Catalysis
- Research by Imamoto et al. (2012) on rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes using ligands derived from tert-butylmethylphosphino groups highlights the development of catalysts for the efficient preparation of chiral pharmaceutical ingredients. This work demonstrates the practical utility of these catalysts in pharmaceutical synthesis, revealing new aspects of reaction pathways and enantioselection mechanisms through low-temperature NMR studies and DFT calculations (Imamoto et al., 2012).
Polymer Science
- Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibit noncrystalline properties, high solubility in polar solvents, and high thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
Organic Chemistry and Material Science
- Tang, Volkman, and Ellman (2001) explored the use of tert-butanesulfinyl aldimines and ketimines for synthesizing protected 1,2-amino alcohols. Their protocols allow for the high-yield and diastereoselective synthesis of these compounds, important for further synthetic transformations (Tang, Volkman, & Ellman, 2001).
Supramolecular Chemistry
- A study on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides by Wu et al. (2011) reveals the role of amphiphilic properties and side-chain conformations in controlling the gelating properties of PDI molecules. This research provides insights into the design of novel organogels for potential applications in optoelectronics and material science (Wu et al., 2011).
properties
IUPAC Name |
2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(22)21-15-10-6-4-8-13(15)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWADDBKTOHEPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)